Cannabinor is primarily synthesized in laboratories rather than extracted from cannabis plants. It falls under the category of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids such as tetrahydrocannabinol (THC) and cannabidiol (CBD). These synthetic compounds are often developed to explore their therapeutic potential in various medical conditions, including pain management, anxiety, and neurodegenerative diseases.
The synthesis of cannabinor typically involves several chemical reactions that create its unique structure. One common method includes the use of starting materials derived from natural cannabinoids or other organic compounds. The synthesis process may involve:
Recent studies have utilized advanced chromatographic methods to analyze the purity and composition of synthesized cannabinor, ensuring that it meets the required standards for research and application .
Cannabinor's molecular structure is characterized by a complex arrangement of carbon rings and functional groups that confer its biological activity. The molecular formula is C23H25NO2, indicating it contains 23 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and two oxygen atoms.
Key structural features include:
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of cannabinor .
Cannabinor undergoes various chemical reactions that can modify its structure or enhance its activity. Some significant reactions include:
These reactions are critical in both the synthesis of cannabinor and in modifying existing compounds to enhance their therapeutic profiles .
Cannabinor primarily exerts its effects through agonistic action on cannabinoid receptors CB1 and CB2. The mechanism involves:
Research indicates that cannabinor may produce effects similar to those of THC but with potentially fewer psychoactive effects due to its specific receptor interactions .
Cannabinor exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulations for therapeutic use .
Cannabinor has several promising applications in scientific research:
As research continues, cannabinor may play a significant role in expanding our understanding of cannabinoid pharmacology and developing new therapeutic agents .
The foundational era of cannabinoid research (1840s–1940s) was marked by formidable challenges in isolating and characterizing cannabis constituents. Early researchers grappled with unstable plant material, variable storage conditions, and the absence of reliable bioassays. The first breakthrough came in the 1890s when Cambridge University scientists Wood, Spivey, and Easterfield isolated a reddish resin termed "red oil" from Cannabis sativa extracts. Through vacuum distillation and acetylation, they crystallized a compound initially considered the plant’s primary psychoactive agent—cannabinol (CBN) [1] [3]. Tragically, this discovery was overshadowed by fatal laboratory accidents and accidental intoxications during purification attempts [1].
CBN’s structural ambiguity persisted until the 1930s–1940s, when Robert Sidney Cahn elucidated its resorcinol core and pentyl side chain. Roger Adams and Alexander Todd later achieved its synthesis, revealing CBN as an oxidation byproduct of Δ9-THC rather than the true psychoactive agent [3] [8]. This period also saw the isolation of cannabidiol (CBD) by Adams in 1940, though its structure remained undefined until Raphael Mechoulam’s stereochemical assignments in 1963 [6] [8]. The absence of acidic cannabinoid forms (e.g., THCA) in imported cannabis materials further delayed understanding of the plant’s biochemistry [1].
Table 1: Key Milestones in Early Cannabinoid Research
Year | Discovery | Researchers | Significance |
---|---|---|---|
1890s | Isolation of "red oil" and CBN acetate | Wood, Spivey, Easterfield | First crystalline cannabinoid isolate |
1932 | Partial CBN structure | Cahn | Identified resorcinol core and pentyl side chain |
1940 | Full CBN synthesis | Adams, Todd | Confirmed CBN structure and non-psychoactive nature |
1940 | CBD isolation | Adams | Identified second major phytocannabinoid |
The mid-20th century witnessed a strategic pivot toward synthetic cannabinoids, driven by limitations in natural product isolation and the need for receptor-specific probes. Early synthetic efforts focused on CBN analogs and simplified structures like Δ6a,10a-THC (a.k.a. Δ3-THC) and synhexyl (parahexyl), the latter exhibiting Δ9-THC-like effects in dog ataxia models [8]. These compounds established core structure-activity relationship (SAR) principles:
The development of covalent-binding ligands in the 1990s revolutionized cannabinoid pharmacology. AM841, a high-affinity electrophilic probe, enabled cysteine-targeted cross-linking within CB1’s transmembrane helix 6 (Cys6.47(355)), providing direct evidence of ligand-binding domains [7]. This approach, termed Ligand-Assisted Protein Structure (LAPS), laid the groundwork for Cannabinor—a synthetic cannabinoid designed as a covalent CB2-selective modulator. Unlike classical agonists, Cannabinor’s diazirine or isothiocyanate groups facilitated irreversible receptor binding, allowing precise mapping of CB2 allosteric pockets during conformational changes [7].
Table 2: Evolution of Synthetic Cannabinoid Design
Era | Compound Class | Key Features | Pharmacological Contribution |
---|---|---|---|
1940–1960s | CBN analogs, synhexyl | Structural simplification | Demonstrated dissociation of psychoactivity from analgesia |
1980–1990s | CP55940, WIN55212-2 | Rigid scaffold optimization | High-affinity CB1/CB2 agonists for receptor studies |
1990–2010s | AM841, AM6538 | Covalent binding motifs (isothiocyanates) | Enabled crystallographic studies of ligand-binding domains |
2010s–present | Cannabinor | CB2-selective irreversible ligand | Probe for receptor dynamics and biased signaling |
The molecular characterization of cannabinoid receptors (1990s–present) transformed ligand design from phenomenological observation to structure-based strategies. Key milestones include:
Cannabinor exemplifies modern ligand design principles derived from these advances. Its development exploited three insights:
Table 3: Cannabinoid Receptor Structural Features Influencing Ligand Design
Structural Element | CB1 Characteristics | CB2 Characteristics | Impact on Cannabinor Design |
---|---|---|---|
Orthosteric pocket size | 2.6 Å (taranabant-bound) to 2.8 Å (AM11542-bound) | Homology model suggests 25% smaller volume | Extended alkyl chain to fill hydrophobic subpocket |
Key activation motif | Twin toggle switch: Phe3.36/Trp6.48 | Ionic lock: Arg3.50/Asp6.30 | Stabilizes inactive state for covalent modification |
ECL2 role | Cys257-Cys264 disulfide stabilizes ligand entry | Cys174-Cys179 equivalent | Diazirine group targets ECL2 cysteine residues |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7